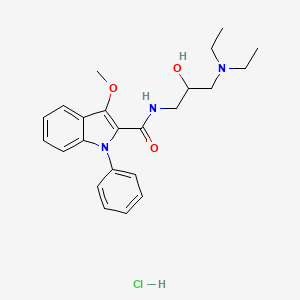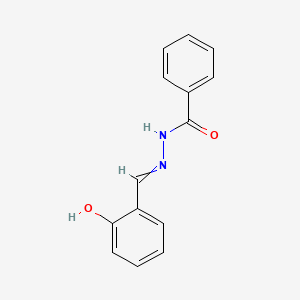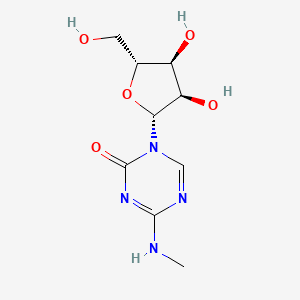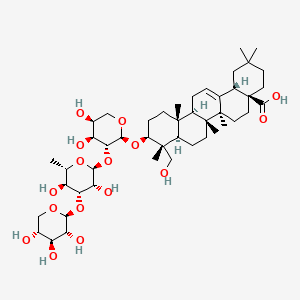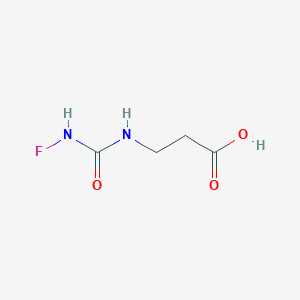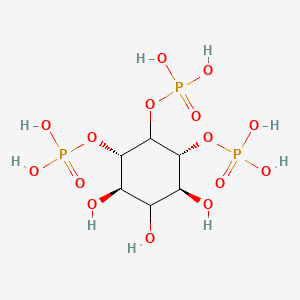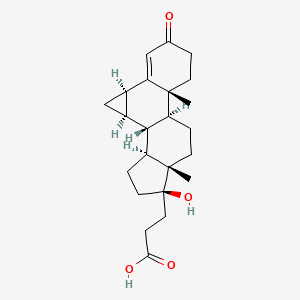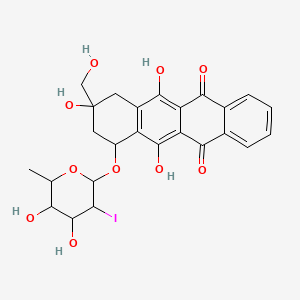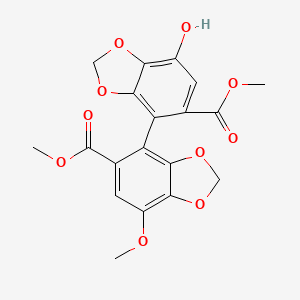
Mono-O-demethylated bdd
Vue d'ensemble
Description
Mono-O-demethylated BDD is a bioactive chemical . Its chemical formula is C19H16O10, with an exact mass of 404.07 and a molecular weight of 404.327 . The elemental analysis shows that it contains Carbon (56.44%), Hydrogen (3.99%), and Oxygen (39.57%) .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study has shown that a possible mechanism for the synthesis of such compounds involves the use of a cytochrome P450 enzyme system from Streptomyces griseus ATCC 13273 . This enzyme system exhibited markedly regioselective demethylation of nonhydroxyl-THPBs and monohydroxyl-THPBs on the D-ring .Molecular Structure Analysis
The molecular structure of this compound is complex. The IUPAC/Chemical Name is Dimethyl 4-hydroxy-4’-methoxy-5,6,5’,6’-bismethylenedioxybiphenyl-2,2’-dicarboxylate . The InChi Key is PGORXRYYHHQBMW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its chemical structure and composition . It is known that the properties of boron-doped diamond (BDD) electrodes, which could be related to this compound, are influenced by factors such as the selection and pre-treatment of the substrate material, chemical vapor deposition (CVD) method, deposition parameters, and operational conditions .Applications De Recherche Scientifique
Metabolite Analysis
Mono-O-demethylated BDD (biphenyldimethyldicarboxylate) has been identified as a metabolite in rat urine after the administration of biphenyldimethyldicarboxylate (BDD). This discovery was made using deuterium-labeled compounds and gas chromatography-mass spectrometry (GC-MS), which confirmed that the metabolite isolated from rat urine was indeed this compound. This research is significant in understanding the metabolic pathways and biotransformation of synthetic compounds like BDD in living organisms, particularly in the context of pharmacokinetics and toxicology studies (Xu, Han, Xie, & Song, 1990).
DNA Demethylation Studies
This compound is not directly referenced in DNA demethylation studies; however, the concept of demethylation is a crucial aspect of epigenetic regulation in various biological processes. Studies have shown mechanisms involving DNA demethylation in vertebrates, such as the removal of 5-methylcytosine via enzymes like AID (activation-induced cytidine deaminase) and MBD4 (methyl-CpG binding domain protein 4), with Gadd45a (growth arrest and DNA-damage-inducible protein 45 alpha) facilitating this process. This insight is vital for understanding the dynamic nature of DNA methylation and its implications in gene expression, development, and diseases (Rai et al., 2008).
Electrochemical Applications
The use of boron-doped diamond (BDD) electrodes, closely related to this compound, has been extensively studied for various electrochemical applications. BDD electrodes are known for their resistance to biofouling, making them highly suitable for in vivo and in vitro electrochemical studies, especially in complex biological matrices. This feature is crucial in neurochemistry research and biochemical applications like electrochemical detection in chromatography. The performance comparison of BDD electrodes with other carbon-based electrodes in biofouling environments highlights their superior performance and suitability for biological studies (Trouillon & O’Hare, 2010).
Orientations Futures
Propriétés
IUPAC Name |
methyl 7-hydroxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O10/c1-23-11-5-9(19(22)25-3)13(17-15(11)27-7-29-17)12-8(18(21)24-2)4-10(20)14-16(12)28-6-26-14/h4-5,20H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORXRYYHHQBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)O)OCO4)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238708 | |
| Record name | Mono-O-demethylated BDD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91828-88-5 | |
| Record name | Mono-O-demethylated BDD | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091828885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-O-demethylated BDD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)
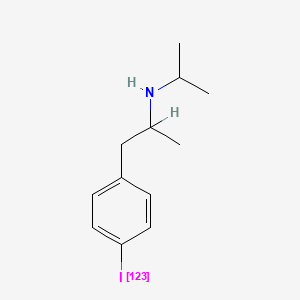
![(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1215273.png)
